molecular formula C50H94NaO10P B12058303 Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate

Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate

Cat. No.: B12058303
M. Wt: 909.2 g/mol
InChI Key: VJDPRCROKYHMQL-OCHWITRXSA-M
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Description

Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is a synthetic phospholipid derivative characterized by its stereospecific (R)-configuration glycerol backbone esterified with two (E)-docos-13-enoyl chains (C22:1, trans-unsaturated) and a 2,3-dihydroxypropyl phosphate head group. The sodium counterion neutralizes the phosphate group’s negative charge, enhancing solubility in aqueous environments. Structurally, the compound combines long-chain unsaturated fatty acids with a polar phosphate moiety, making it amphiphilic. Its extended unsaturated acyl chains likely influence membrane fluidity and thermal stability compared to saturated analogs .

Properties

Molecular Formula

C50H94NaO10P

Molecular Weight

909.2 g/mol

IUPAC Name

sodium;[(2R)-2,3-bis[[(E)-docos-13-enoyl]oxy]propyl] 2,3-dihydroxypropyl phosphate

InChI

InChI=1S/C50H95O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)57-45-48(46-59-61(55,56)58-44-47(52)43-51)60-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,47-48,51-52H,3-16,21-46H2,1-2H3,(H,55,56);/q;+1/p-1/b19-17+,20-18+;/t47?,48-;/m1./s1

InChI Key

VJDPRCROKYHMQL-OCHWITRXSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC.[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCC=CCCCCCCCC.[Na+]

Origin of Product

United States

Preparation Methods

Acyl Chloride Formation

Reaction Scheme:

(E)-Docos-13-enoic acid+POCl3DMF, benzene(E)-Docos-13-enoyl chloride+H3PO4\text{(E)-Docos-13-enoic acid} + \text{POCl}3 \xrightarrow{\text{DMF, benzene}} \text{(E)-Docos-13-enoyl chloride} + \text{H}3\text{PO}_4

Procedure:

  • Dissolve (E)-docos-13-enoic acid (0.0015 mol) in dry benzene with catalytic dimethylformamide (DMF; 5 mL).

  • Slowly add phosphorus oxychloride (POCl₃; 1.2 eq) under nitrogen, maintaining temperatures below 90°C to prevent decomposition.

  • Reflux for 1 hour, then remove solvents via rotary evaporation. The resultant acyl chloride is used immediately to minimize hydrolysis.

Key Data:

ParameterValue
Yield92–95%
Purity (GC-MS)>98%
Reaction Time1 hour

Diastereoselective Esterification of Glycerol

The (R)-configuration at the glycerol backbone necessitates chiral induction during esterification. Sn-1 and sn-2 positions are sequentially acylated using protected glycerol derivatives.

Protection of sn-3 Hydroxy Group

Reaction Scheme:

sn-Glycerol+TrClpyridine1,2-diol-3-trityl glycerol\text{sn-Glycerol} + \text{TrCl} \xrightarrow{\text{pyridine}} \text{1,2-diol-3-trityl glycerol}

Procedure:

  • Dissolve glycerol (1.0 eq) in anhydrous pyridine. Add trityl chloride (1.1 eq) at 0°C and stir for 12 hours.

  • Quench with ice-water, extract with dichloromethane, and purify via silica chromatography (hexane:ethyl acetate, 7:3).

Stepwise Esterification

First Esterification (sn-1):

  • React 1,2-diol-3-trityl glycerol (1.0 eq) with (E)-docos-13-enoyl chloride (2.2 eq) in dichloromethane using 4-dimethylaminopyridine (DMAP; 0.1 eq).

  • Stir at room temperature for 24 hours, yielding 1-(E)-docos-13-enoyl-2-hydroxy-3-trityl glycerol.

Second Esterification (sn-2):

  • Repeat acyl chloride addition under identical conditions to affix the second erucoyl chain.

  • Deprotect the trityl group using 5% HCl in methanol, yielding 1,2-di-(E)-docos-13-enoyl-sn-glycerol.

Key Data:

StepYieldPurity (HPLC)
Trityl Protection88%95%
sn-1 Esterification90%97%
sn-2 Esterification85%96%

Phosphorylation and Sodium Salt Formation

The diacylglycerol undergoes phosphorylation at the sn-3 position using a phosphoramidite reagent, followed by oxidation and sodium exchange.

Phosphorylation with Glycerol Phosphate

Reaction Scheme:

1,2-di-(E)-docos-13-enoyl-sn-glycerol+PGP-ImidazoleTHFPhosphorylated Intermediate\text{1,2-di-(E)-docos-13-enoyl-sn-glycerol} + \text{PGP-Imidazole} \xrightarrow{\text{THF}} \text{Phosphorylated Intermediate}

Procedure:

  • Activate rac-glycerol-3-phosphate (1.5 eq) with carbonyldiimidazole (CDI; 2.0 eq) in tetrahydrofuran (THF) to form the imidazolide.

  • Add diacylglycerol (1.0 eq) and stir at 40°C for 48 hours.

  • Hydrolyze with 0.1 M NaOH to remove protecting groups, yielding the free phosphoglycerol derivative.

Sodium Salt Precipitation

  • Neutralize the acidic phosphate group with sodium bicarbonate (2.0 eq) in methanol/water (1:1).

  • Lyophilize to obtain the sodium salt as a white solid.

Key Data:

ParameterValue
Phosphorylation Yield78%
Sodium Salt Purity>99% (TLC)
31P NMR^{31}\text{P NMR}δ = −0.8 ppm

Analytical Characterization

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (CDCl₃): δ 5.35–5.29 (m, 4H, CH=CH), 4.15–4.05 (m, 6H, glycerol backbone), 2.30 (t, 4H, COOCH₂).

  • 13C NMR^{13}\text{C NMR} : δ 173.2 (C=O), 130.1–129.8 (CH=CH), 70.1–68.3 (glycerol carbons).

  • HRMS : m/z calculated for C₅₀H₉₄NaO₁₀P [M+Na]⁺: 909.64; found: 909.63.

Chromatographic Purity

MethodRetention TimePurity
Reverse-Phase HPLC12.7 min99.2%
TLC (CHCl₃:MeOH:H₂O)Rf = 0.45Single spot

Challenges and Process Optimization

Stereochemical Control

  • Racemization Risk : Elevated temperatures during esterification promote sn-2 epimerization. Maintaining reactions below 30°C preserves >98% enantiomeric excess.

Byproduct Formation

  • Lysophospholipids : Partial hydrolysis during phosphorylation generates monoacyl derivatives. Adding molecular sieves (4Å) reduces water content, suppressing hydrolysis.

Scalability Considerations

  • Solvent Choice : Replacing dichloromethane with ethyl acetate improves environmental compatibility without sacrificing yield.

  • Catalyst Loading : Reducing DMAP from 0.1 eq to 0.05 eq decreases costs while maintaining 88% esterification efficiency .

Chemical Reactions Analysis

Types of Reactions

Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pH, and solvent choice playing crucial roles in determining the outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to the formation of various functionalized derivatives.

Scientific Research Applications

Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.

    Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.

    Medicine: Explored for its therapeutic potential in treating metabolic disorders and as a component in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.

Mechanism of Action

The mechanism of action of Sodium ®-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering membrane properties, or influencing signaling pathways. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous phospholipids, focusing on acyl chain length, saturation, head group variations, and physicochemical properties. Key examples include:

Table 1: Structural and Functional Comparison

Compound Name Acyl Chains Head Group Molecular Formula Molecular Weight Key Properties
Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate (E)-docos-13-enoyl (C22:1, trans) 2,3-dihydroxypropyl phosphate C44H82NaO10P ~807.34 (calc.) High hydrophobicity due to long trans-unsaturated chains; enhanced membrane rigidity .
Sodium (R)-2,3-bis(oleoyloxy)propyl (2,3-dihydroxypropyl) phosphate Oleoyl (C18:1, cis) Same as target C42H78NaO10P 797.03 Shorter cis-unsaturated chains increase fluidity; requires storage at -20°C .
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-hydroxyethyl phosphate Hexadecanoyl (C16:0) 2-hydroxyethyl phosphate C37H72NaO9P 714.9 Saturated chains and smaller head group reduce hydrophilicity; lower molecular weight .
Sodium (R)-2,3-bis(tetradecanoyloxy)propyl (2,3-dihydroxypropyl) phosphate Tetradecanoyl (C14:0) Same as target C34H66NaO10P 688.85 Saturated short chains increase melting point; higher rigidity than unsaturated analogs .
1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DOPG) Oleoyl (C18:1, cis) rac-glycerol phosphate C42H78O10PNa 803.00 Cis-unsaturated chains enhance membrane curvature; used in vesicle studies .

Key Findings :

Acyl Chain Impact :

  • Chain Length : Longer chains (e.g., C22 in the target) increase hydrophobicity and van der Waals interactions, favoring stable lipid bilayer formation. Shorter chains (C14–C16) reduce thermal stability .
  • Saturation : Trans-unsaturated (E) chains in the target compound promote tighter packing than cis-unsaturated (Z) analogs (e.g., oleoyl in DOPG), mimicking saturated lipid behavior while retaining fluidity .

Head Group Variations :

  • The 2,3-dihydroxypropyl phosphate group in the target compound offers greater hydrogen-bonding capacity compared to simpler head groups (e.g., 2-hydroxyethyl in ), enhancing solubility and interaction with aqueous phases .
  • Phosphatidylglycerol derivatives (e.g., DOPG) with rac-glycerol head groups exhibit distinct biological activity in membrane fusion processes, unlike the target’s dihydroxypropyl group .

The target’s trans-unsaturated chains may require specialized oxidation protection during synthesis .

Safety and Handling :

  • Similar sodium salts (e.g., ) are stored under inert atmospheres at -20°C, indicating sensitivity to oxidation and hydrolysis. The target’s long unsaturated chains likely necessitate similar precautions.

Biological Activity

Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate is a complex phospholipid that exhibits significant biological activity due to its unique structural properties. This compound features a glycerol backbone with two long-chain fatty acids, specifically docos-13-enoyl groups, linked via ester bonds to a phosphate group. Its amphiphilic nature allows it to interact effectively with both aqueous and lipid environments, making it suitable for various biological applications.

Chemical Structure and Properties

  • Molecular Formula : C₄₁H₇₉NaO₇P
  • Molecular Weight : 746.04 g/mol
  • Solubility : Amphiphilic, soluble in water and organic solvents

Biological Activities

  • Cell Membrane Interaction :
    This compound has been shown to integrate into cell membranes, influencing membrane fluidity and permeability. This property is crucial for drug delivery systems where the compound can facilitate the transport of therapeutic agents across cellular barriers.
  • Antioxidant Properties :
    Studies indicate that this compound exhibits antioxidant activity, which may protect cells from oxidative stress. The presence of long-chain fatty acids contributes to its ability to scavenge free radicals and reduce lipid peroxidation.
  • Anti-inflammatory Effects :
    Research has demonstrated that this compound can modulate inflammatory responses in various cell types. It has been observed to downregulate pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

The biological activities of this compound are primarily attributed to its interaction with cell membranes and biomolecules. The amphiphilic nature allows it to disrupt lipid bilayers, facilitating the release of encapsulated drugs or enhancing the absorption of nutrients.

Case Studies

  • Drug Delivery Systems :
    In a study evaluating the efficacy of this compound as a drug carrier, researchers found that the compound significantly improved the bioavailability of poorly soluble drugs when formulated in liposomes. The study highlighted its ability to enhance cellular uptake and therapeutic efficacy in cancer treatment models.
  • Neuroprotective Effects :
    Another investigation assessed the neuroprotective properties of this phospholipid in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal apoptosis and improved cognitive function in animal models subjected to oxidative stress.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₄₁H₇₉NaO₇PAntioxidant, anti-inflammatory
PhosphatidylcholineC₃₃H₆₉NO₈PMembrane structure support
SphingomyelinC₂₃H₄₁NO₈PCell signaling modulation

Q & A

Q. What are the recommended storage conditions to ensure the stability of Sodium (R)-2,3-bis(((E)-docos-13-enoyl)oxy)propyl (2,3-dihydroxypropyl) phosphate?

The compound should be stored in an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent degradation due to oxidation or hydrolysis. Long-term storage without proper conditions can lead to ester bond cleavage or oxidation of unsaturated acyl chains, altering its physicochemical properties. Stability testing via HPLC or TLC is recommended to monitor purity over time .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

Use NMR spectroscopy (e.g., 1^1H, 13^13C, and 31^31P NMR) to verify the (R)-configuration at the glycerol backbone and the (E)-geometry of the docos-13-enoyl chains. Chiral HPLC or polarimetry can further validate enantiomeric purity. Purity should exceed 98% as confirmed by reverse-phase HPLC with UV detection at 210 nm (for unsaturated bonds) .

Q. What solvent systems are optimal for reconstituting this amphiphilic compound in membrane studies?

Chloroform:methanol (2:1 v/v) is ideal for solubilizing the lipid. For aqueous dispersion, use phosphate-buffered saline (PBS) with sonication (30–60 min at 45–50°C) to form unilamellar vesicles. Dynamic light scattering (DLS) should confirm vesicle size homogeneity (PDI < 0.2) .

Q. How should researchers address batch-to-batch variability in synthesis?

Implement quality control protocols including:

  • Mass spectrometry (ESI-MS) to verify molecular weight and acyl chain composition.
  • Thin-layer chromatography (TLC) with iodine staining to detect impurities.
  • Adjust synthetic conditions (e.g., reaction time, acyl chloride stoichiometry) if inconsistencies arise .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the compound’s phase transition temperature in lipid bilayers?

Contradictions may arise from differences in hydration methods or acyl chain packing. Use differential scanning calorimetry (DSC) with controlled heating rates (1–2°C/min) and compare hydrated vs. anhydrous samples. Pair results with molecular dynamics simulations to correlate thermal behavior with chain unsaturation and stereochemistry .

Q. How can the compound’s interaction with transmembrane proteins be systematically studied?

Employ surface plasmon resonance (SPR) to quantify binding kinetics or cryo-electron microscopy (cryo-EM) to visualize lipid-protein complexes. Ensure lipid:protein molar ratios are optimized (e.g., 100:1 for SPR) and include negative controls (e.g., non-interacting lipids) to validate specificity .

Q. What methodologies are suitable for investigating its metabolic stability in cellular systems?

Radiolabel the phosphate group (32^{32}P or 33^{33}P) and track degradation via thin-layer radiochromatography or LC-MS . Use inhibitors (e.g., EDTA for phospholipases) to identify enzymatic pathways. Compare hydrolysis rates in cell lysates vs. intact cells to distinguish extracellular vs. intracellular metabolism .

Q. How can structural modifications enhance its utility as a drug delivery vehicle?

  • Replace docos-13-enoyl chains with shorter or branched acyl groups to modulate membrane fluidity.
  • Introduce PEGylated headgroups to improve circulation time. Validate modifications using Langmuir-Blodgett trough measurements for monolayer stability and confocal microscopy for cellular uptake efficiency .

Methodological Notes

  • Contradiction Management : If analytical data (e.g., NMR vs. MS) conflict, cross-validate with orthogonal techniques (e.g., IR spectroscopy for functional groups) and consult synthetic protocols for potential side reactions (e.g., acyl migration) .
  • Regulatory Compliance : Adhere to USP/NF guidelines for phosphate buffer preparation (e.g., disodium hydrogen phosphate purity ≥99.5%) when using the compound in pharmaceutical assays .

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